molecular formula C12H14BBrF2O2 B1372121 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-12-4

2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1372121
CAS No.: 1073339-12-4
M. Wt: 318.95 g/mol
InChI Key: PFZXDLSNBLEISL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organic compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is further attached to a dioxaborolane moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.

    Quinones and Hydroquinones: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemistry: 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it a versatile intermediate in the construction of biaryl and styrene derivatives.

Biology and Medicine: In medicinal chemistry, this compound is used in the development of novel therapeutic agents. Its derivatives have shown potential as inhibitors of specific enzymes and receptors, making it a valuable tool in drug discovery and development. Additionally, it is used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Industry: The compound finds applications in the production of advanced materials, such as polymers and liquid crystals. Its unique structural features contribute to the development of materials with specific electronic and optical properties. It is also used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in various chemical reactions. The bromine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in these reactions. The dioxaborolane moiety acts as a stabilizing group, enhancing the compound’s stability and reactivity.

Molecular Targets and Pathways: In biological systems, the compound and its derivatives may interact with specific enzymes, receptors, or proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 5-Bromo-2,3-difluoropyridine
  • 5-Bromo-2,3-difluorobenzoic acid
  • (5-Bromo-2,3-difluorophenyl)methanol

Comparison: Compared to similar compounds, 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. The presence of the dioxaborolane moiety enhances its utility in various coupling reactions, making it a preferred choice for the synthesis of complex organic molecules. Additionally, its structural features provide greater versatility in the development of novel materials and therapeutic agents.

Properties

IUPAC Name

2-(5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZXDLSNBLEISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672887
Record name 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073339-12-4
Record name 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073339-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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